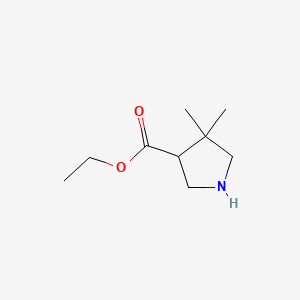

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C₉H₁₇NO₂. It is characterized by a pyrrolidine ring substituted with ethyl and dimethyl groups. This compound is typically found as a colorless liquid or white crystalline solid . It is used primarily in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 4,4-dimethylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4,4-dimethylpyrrolidine-3-carboxylic acid.

Reduction: 4,4-dimethylpyrrolidine-3-methanol.

Substitution: 4,4-dimethylpyrrolidine-3-carboxamide or 4,4-dimethylpyrrolidine-3-ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with neurological activity.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Wirkmechanismus

The mechanism of action of ethyl 4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler analog without the ethyl and dimethyl substitutions.

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.

Uniqueness

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The ethyl and dimethyl groups enhance its lipophilicity and stability, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Biologische Aktivität

Ethyl 4,4-dimethylpyrrolidine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C9H15NO2. The compound features a pyrrolidine ring substituted with ethyl and carboxylate groups, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrrolidine structure allows for interactions with enzymes and receptors, influencing their activity. Notably, the compound may modulate neurotransmitter pathways and inhibit specific enzymes, which could lead to therapeutic effects in various conditions.

Biological Activities

Research indicates that this compound exhibits several biological activities :

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways.

- Neurological Activity : Ongoing research is exploring its potential as a precursor in drug development for neurological disorders. Its ability to influence neurotransmitter systems suggests a role in treating conditions such as anxiety and depression.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development. |

| Anti-inflammatory | Inhibits cytokine production; reduces inflammation in vitro. |

| Neurological | Potential precursor in drug synthesis for neuroactive compounds. |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated it could serve as a lead compound for antibiotic development.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain response, suggesting its utility as an anti-inflammatory agent. The study highlighted its mechanism involving inhibition of inflammatory mediators.

- Neuropharmacological Study : Research focusing on the neurological effects revealed that the compound could enhance mood-related behaviors in rodent models. This suggests potential applications in treating mood disorders.

Future Directions

The ongoing research into this compound emphasizes its versatility as a pharmaceutical agent. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular pathways influenced by this compound.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for antimicrobial and anti-inflammatory applications.

- Structural Modifications : Exploring derivatives of this compound to enhance potency and selectivity towards specific biological targets.

Eigenschaften

IUPAC Name |

ethyl 4,4-dimethylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUQRKOQOOUEJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.